[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone
CAS No.:
Cat. No.: VC15504387
Molecular Formula: C18H11BrClNOS
Molecular Weight: 404.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11BrClNOS |
|---|---|
| Molecular Weight | 404.7 g/mol |
| IUPAC Name | [2-[(5-bromothiophen-2-yl)methylideneamino]-5-chlorophenyl]-phenylmethanone |
| Standard InChI | InChI=1S/C18H11BrClNOS/c19-17-9-7-14(23-17)11-21-16-8-6-13(20)10-15(16)18(22)12-4-2-1-3-5-12/h1-11H |
| Standard InChI Key | JWENCNROHHRHKI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, [2-[(5-bromothiophen-2-yl)methylideneamino]-5-chlorophenyl]-phenylmethanone, precisely describes its architecture:
-
A central benzophenone core (phenyl-methanone)
-
A 5-chloro-substituted phenyl ring at position 2
-
A Schiff base linkage (-N=CH-) connecting to a 5-bromo-thiophene moiety.
The molecular formula C₁₈H₁₁BrClNOS (MW 404.7 g/mol) was confirmed through high-resolution mass spectrometry. The canonical SMILES string C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)Br illustrates the spatial arrangement of functional groups.
Spectroscopic Signatures
Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
The UV-Vis spectrum in methanol shows λ<sub>max</sub> at 274 nm (π→π* transition) and 345 nm (n→π* transition), indicative of extended conjugation .
Synthesis and Characterization
Synthetic Pathway
The synthesis follows a three-step protocol :
-
Precursor Preparation: 5-Bromo-2-thiophenecarbaldehyde (CAS 4701-17-1) is synthesized via Vilsmeier-Haack formylation of 2-bromothiophene, yielding 78–82% of the aldehyde intermediate .
-
Condensation Reaction: The aldehyde reacts with 5-chloro-2-aminobenzophenone in ethanol under reflux (78°C, 12 hr), catalyzed by acetic acid (Scheme 1).
-
Purification: Recrystallization from ethanol/dichloromethane (3:1) gives orange crystals (mp 198–202°C) in 65% yield.
Scheme 1:
5-Bromo-2-thiophenecarbaldehyde + 5-Chloro-2-aminobenzophenone
→ [2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
-
Orthorhombic crystal system (Space group P2₁2₁2₁)
-
Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 18.672 Å
-
Dihedral angle between thiophene and benzophenone planes: 47.8°
The Schiff base adopts an E-configuration about the C=N bond, stabilized by intramolecular C-H⋯O hydrogen bonds (2.62 Å).
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
-
Thermal Stability: Decomposition onset at 285°C (TGA, N₂ atmosphere)
-
Photostability: 92% remaining after 48 hr UV exposure (ICH Q1B guidelines)
| Organism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 8 | ATCC 29213 |
| Escherichia coli | 32 | ATCC 25922 |
| Candida albicans | 16 | ATCC 90028 |
Mechanistic studies suggest membrane disruption via thiophene ring insertion and inhibition of β-ketoacyl-ACP synthase .
Anticancer Activity
The compound demonstrates selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) compared to MCF-10A normal cells (IC₅₀ > 100 μM) . Flow cytometry reveals G2/M phase arrest (48.7% cells at 24 hr) and caspase-3 activation (3.8-fold increase) .
Material Science Applications
Thin films deposited via physical vapor deposition exhibit:
-
Bandgap: 2.1 eV (Tauc plot from UV-Vis)
-
Hole Mobility: 0.45 cm²/V·s (space-charge-limited current measurements)
Potential use as p-type semiconductor in organic photovoltaics .
| Assay | Result |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
| Skin Irritation | Non-irritant (OECD 404) |
| Ames Test | Negative (up to 500 μg/plate) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume